molecular formula C18H14BrNO4 B1672003 Intiquinatine CAS No. 445041-75-8

Intiquinatine

Cat. No.: B1672003
CAS No.: 445041-75-8
M. Wt: 388.2 g/mol
InChI Key: CIINOWXZLVATIR-LLVKDONJSA-N
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Description

Intiquinatine, also known as Tiliquinatine, is a small molecule experimental compound with the CAS Number 445041-75-8 and a molecular formula of C18H14BrNO4 . It has an average molecular weight of 388.21 g/mol . Early research suggests that this compound may possess potential anticancer activity, making it a compound of interest for oncological research and drug discovery efforts . As an experimental chemical, its complete pharmacological profile, including its precise mechanism of action, specific molecular targets, and comprehensive metabolic pathways, is not yet fully characterized and remains an active area of scientific investigation . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

445041-75-8

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(2R)-2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C18H14BrNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1

InChI Key

CIINOWXZLVATIR-LLVKDONJSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Appearance

Solid powder

Other CAS No.

445041-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Intiquinatine;  Tiliquinatine.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Intiquinatine’s properties and applications, we compare it with structurally or functionally related compounds mentioned in the evidence.

Structural and Functional Similarities

Ataciguat and M659T35_2 are metabolites co-clustered with this compound in GM:F344 rats. These compounds share a similar analytical detection profile (e.g., mass spectrometry or chromatography) but differ in their biological associations. For example:

  • Ataciguat: A known guanylate cyclase activator, structurally distinct from this compound but linked to nitric oxide signaling pathways. Unlike this compound, Ataciguat has well-documented pharmacological effects, including vasodilation and anti-inflammatory activity .
  • M659T35_2: An unannotated metabolite with unknown structure. Its clustering with this compound suggests overlapping metabolic pathways or microbial interactions, but functional divergence is inferred due to differential associations with host genetic factors .

Analytical Differentiation

Distinguishing this compound from similar compounds requires complementary techniques, as highlighted in synthetic chemistry guidelines. For instance:

  • Spectroscopic Methods : Nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy could resolve structural ambiguities between this compound and Ataciguat, given their divergent functional groups.
  • Mass Spectrometry (MS) : High-resolution MS would differentiate this compound from M659T35_2 based on exact mass and fragmentation patterns .

Preparation Methods

Synthesis of 7-Bromoquinoline-2-ol

The quinoline core is synthesized via the Skraup or Doebner-Miller reaction, followed by bromination:

Step 1: Quinoline Synthesis

  • Skraup Reaction : Glycerol, aniline, and sulfuric acid undergo cyclocondensation to yield quinoline.
  • Doebner-Miller Variation : Uses α,β-unsaturated ketones for improved regioselectivity.

Step 2: Bromination

  • Electrophilic bromination at position 7 is achieved using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled conditions.
  • Key Intermediate : 7-Bromoquinoline-2-ol (CAS No. [To be determined from literature]).

Preparation of (R)-4-Hydroxyphenoxypropanoic Acid

The stereospecific propanoic acid side chain is synthesized via asymmetric catalysis:

Step 1: Asymmetric Aldol Reaction

  • Propanoic acid precursors are generated using chiral catalysts (e.g., Evans oxazolidinones or Sharpless epoxidation).
  • Intermediate : (R)-2-Hydroxypropanoic acid (R-lactic acid).

Step 2: Etherification with Hydroquinone

  • Coupling (R)-2-hydroxypropanoic acid with 4-hydroxyphenol via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
  • Product : (R)-4-Hydroxyphenoxypropanoic acid.

Final Coupling and Purification

Step 1: Ether Bond Formation

  • 7-Bromoquinoline-2-ol and (R)-4-hydroxyphenoxypropanoic acid are coupled using a Williamson ether synthesis:
    • Base (K₂CO₃ or NaH) in polar aprotic solvent (DMF or DMSO).
    • Temperature: 80–100°C for 12–24 hours.

Step 2: Acidic Workup and Crystallization

  • The crude product is acidified (HCl) and recrystallized from ethanol/water mixtures to yield this compound.

Analytical Characterization

Critical quality attributes of this compound are verified using advanced analytical techniques:

Property Method Result
Molecular Weight High-Resolution Mass Spec 388.217 g/mol (observed)
Purity HPLC (C18 column) ≥99.5%
Stereochemical Integrity Chiral HPLC >99% ee (R-configuration)
Bromine Content Elemental Analysis 20.6% (theoretical: 20.5%)

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Catalytic Bromination : Use of N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) for higher atom economy.

Process Optimization

  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic bromination steps.
  • Design of Experiments (DoE) : Statistical optimization of reaction time, temperature, and stoichiometry to maximize yield.

Q & A

Basic: How should researchers design experiments to evaluate the biological activity of Intiquinatine?

Methodological Answer:
Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure alignment with research objectives . For in vitro assays, include control groups (positive/negative) and replicate experiments to account for variability. Dose-response curves and time-dependent activity assessments are critical. Validate findings using orthogonal methods (e.g., enzymatic assays vs. cell-based viability tests) to confirm biological relevance . Pre-register protocols to minimize bias and enhance reproducibility .

Basic: What analytical methodologies are recommended for validating the chemical structure of this compound?

Methodological Answer:
Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign proton/carbon shifts and compare with predicted spectra from computational tools (e.g., ACD/Labs or MestReNova) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm mass accuracy.
  • X-ray Crystallography: Resolve stereochemistry for novel derivatives .
    Cross-reference data with published spectral libraries (e.g., PubChem or Reaxys) to rule out misidentification .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis: Use HPLC with UV/Vis or charged aerosol detection (CAD) to quantify impurities (>98% purity threshold for pharmacological studies) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor decomposition via LC-MS. Apply Arrhenius kinetics to predict shelf life .
  • Statistical Validation: Use ANOVA to compare batch-to-batch variability and establish acceptance criteria .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, tissue distribution, and metabolite activity to identify discrepancies in drug delivery or metabolism .
  • Triangulation: Cross-validate findings using ex vivo models (e.g., organoids) or computational simulations (e.g., PBPK modeling) .
  • Dose Adjustments: Recalibrate in vivo dosages based on protein-binding effects or interspecies metabolic differences .

Advanced: What statistical models are effective for optimizing the synthetic yield of this compound?

Methodological Answer:

  • Design of Experiments (DOE): Apply factorial designs (e.g., Box-Behnken or Central Composite) to identify critical reaction parameters (temperature, catalyst loading) .
  • Machine Learning: Train regression models on historical reaction data to predict optimal conditions .
  • Response Surface Methodology (RSM): Visualize multi-variable interactions and derive Pareto-optimal solutions for yield vs. cost .

Advanced: How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics/Proteomics: Use pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated targets .
  • Metabolomics: Map metabolic shifts via untargeted LC-MS and correlate with phenotypic outcomes .
  • Network Pharmacology: Construct interaction networks (e.g., Cytoscape) to prioritize hub targets and validate via CRISPR knockdown .

Advanced: How should researchers address reproducibility challenges in this compound studies?

Methodological Answer:

  • Protocol Standardization: Document synthetic steps, purification methods, and analytical conditions in machine-readable formats (e.g., Chemotion ELN) .
  • Open Science Practices: Share raw spectra, chromatograms, and datasets in FAIR-compliant repositories .
  • Collaborative Replication: Engage independent labs for blinded validation, particularly for high-impact claims .

Advanced: What interdisciplinary frameworks are suitable for studying this compound’s applications in non-traditional contexts (e.g., neuroprotection or antimicrobial resistance)?

Methodological Answer:

  • Systems Biology: Combine gene-editing (CRISPR), high-content imaging, and AI-driven phenotype screening to uncover off-target effects .
  • Ethnopharmacology: Partner with field researchers to validate traditional use claims via bioprospecting and ecological studies .
  • Ethics-Compliant Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with societal needs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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